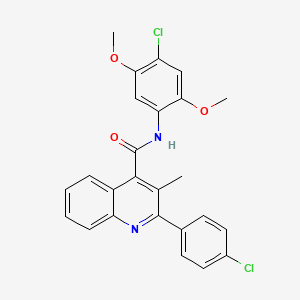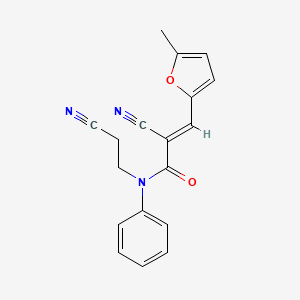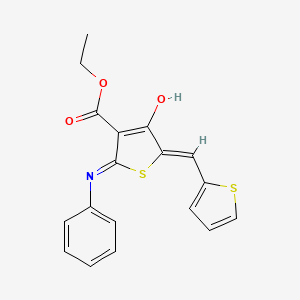![molecular formula C21H18N4O2 B11653935 N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide](/img/structure/B11653935.png)
N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzotriazole ring, a methoxyphenyl group, and a benzamide moiety. It is often used in various scientific research applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide typically involves the following steps:
Formation of Benzotriazole Intermediate: The initial step involves the synthesis of the benzotriazole intermediate. This can be achieved by reacting o-phenylenediamine with nitrous acid to form benzotriazole.
Substitution Reaction: The benzotriazole intermediate is then subjected to a substitution reaction with 4-methoxyphenyl and 6-methyl groups under controlled conditions.
Amidation: The final step involves the amidation reaction where the substituted benzotriazole is reacted with benzoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale synthesis of benzotriazole and its substituted derivatives.
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: Use of techniques such as recrystallization and chromatography to purify the final product.
化学反応の分析
Types of Reactions
N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazole ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Oxidized benzotriazole derivatives.
Reduction: Reduced benzamide derivatives.
Substitution: Substituted benzotriazole compounds with various alkyl groups.
科学的研究の応用
N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.
作用機序
The mechanism of action of N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
N-(4-methoxyphenyl)benzamide: Similar structure but lacks the benzotriazole ring.
4-methoxybenzamide: Contains the methoxyphenyl group but not the benzotriazole or benzamide moieties.
6-methylbenzotriazole: Contains the benzotriazole ring but lacks the methoxyphenyl and benzamide groups.
Uniqueness
N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide is unique due to the combination of its benzotriazole ring, methoxyphenyl group, and benzamide moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
特性
分子式 |
C21H18N4O2 |
|---|---|
分子量 |
358.4 g/mol |
IUPAC名 |
N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]benzamide |
InChI |
InChI=1S/C21H18N4O2/c1-14-12-19-20(13-18(14)22-21(26)15-6-4-3-5-7-15)24-25(23-19)16-8-10-17(27-2)11-9-16/h3-13H,1-2H3,(H,22,26) |
InChIキー |
MEEJHICEJXKQDW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl {2-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}carbamate](/img/structure/B11653856.png)
![Ethyl 4-[(4-ethoxyphenyl)amino]benzo[h]quinoline-3-carboxylate](/img/structure/B11653862.png)
![pentyl 3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B11653874.png)
![(5E)-1-(3-methoxyphenyl)-5-[(3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11653875.png)
![[3-(morpholine-4-carbothioyl)phenyl] benzoate](/img/structure/B11653882.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B11653885.png)

![N-{(E)-[4-(diethylamino)phenyl]methylidene}-4-methylbenzenesulfonamide](/img/structure/B11653901.png)

![4-[(3,5-dimethyl-1-prop-2-enylpyrazol-4-yl)methyl]-3,5-dimethyl-1-prop-2-enylpyrazole](/img/structure/B11653907.png)


![4-cyclohexyl-5-heptylsulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11653918.png)
![(2Z)-6,7-dimethyl-2-{[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11653925.png)
